REACTION_CXSMILES
|
C(O[C:6](=O)[N:7]([C:9]1[CH:10]=[N:11][C:12]([Cl:16])=[CH:13][C:14]=1[I:15])C)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[Cl:16][C:12]1[N:11]=[CH:10][C:9]([NH:7][CH3:6])=[C:14]([I:15])[CH:13]=1
|
Name
|
|
Quantity
|
8.65 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)C=1C=NC(=CC1I)Cl)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h at room temperature the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with 50 ml saturated sodium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 75 ml ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 50 ml brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=N1)NC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 115.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |